molecular formula C12H28N2O8S4 B14371445 N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-09-7

N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]

Cat. No.: B14371445
CAS No.: 89913-09-7
M. Wt: 456.6 g/mol
InChI Key: YLHZWGUCOSQBTN-UHFFFAOYSA-N
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Description

N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a complex organic compound characterized by its unique structure, which includes an octane backbone and two methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of octane-1,8-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Octane-1,8-diamine+2Methanesulfonyl chlorideN,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl\text{Octane-1,8-diamine} + 2 \text{Methanesulfonyl chloride} \rightarrow \text{N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]} + 2 \text{HCl} Octane-1,8-diamine+2Methanesulfonyl chloride→N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The octane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,8-octanediylbisbutanamide
  • N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
  • Methanesulfonamide derivatives

Uniqueness

N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its specific combination of an octane backbone and methanesulfonyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89913-09-7

Molecular Formula

C12H28N2O8S4

Molecular Weight

456.6 g/mol

IUPAC Name

N-[8-[bis(methylsulfonyl)amino]octyl]-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C12H28N2O8S4/c1-23(15,16)13(24(2,17)18)11-9-7-5-6-8-10-12-14(25(3,19)20)26(4,21)22/h5-12H2,1-4H3

InChI Key

YLHZWGUCOSQBTN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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